molecular formula C14H19N3O2 B14967654 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(prop-2-en-1-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B14967654
M. Wt: 261.32 g/mol
InChI Key: CESKEJDYHQUCQM-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a cycloheptapyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures ranging from -10°C to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE lies in its specific combination of functional groups and the cycloheptapyridazine core, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C14H19N3O2/c1-2-8-15-13(18)10-17-14(19)9-11-6-4-3-5-7-12(11)16-17/h2,9H,1,3-8,10H2,(H,15,18)

InChI Key

CESKEJDYHQUCQM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

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